

What is Voriconazole-13C3,d3 and its primary use in research

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Compound of Interest

Compound Name: Voriconazole-13C3,d3

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Voriconazole-13C3,d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Voriconazole-13C3,d3**, a stable isotope-labeled internal standard crucial for the accurate quantification of the antifungal drug Voriconazole in complex biological matrices. This document details its fundamental properties, primary research applications, and provides a standardized experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Core Concepts: The Role of Stable Isotope Labeling

Voriconazole-13C3,d3 is a synthetic variant of Voriconazole where three carbon atoms and three hydrogen atoms have been replaced with their heavier, non-radioactive isotopes, carbon-13 (^{13}C) and deuterium (^2H or D), respectively. This isotopic enrichment results in a molecule that is chemically identical to Voriconazole but has a higher molecular weight. This mass difference is the key to its utility in research.

The primary application of **Voriconazole-13C3,d3** is as an internal standard in stable isotope dilution mass spectrometry assays.^{[1][2]} In this methodology, a known quantity of the labeled standard is added to a biological sample (e.g., plasma, serum) at the beginning of the sample preparation process. Because **Voriconazole-13C3,d3** behaves identically to the endogenous,

unlabeled Voriconazole throughout extraction, chromatography, and ionization, any sample loss or variability in instrument response affects both the analyte and the internal standard equally. This allows for highly accurate and precise quantification of Voriconazole by measuring the ratio of the unlabeled analyte to the labeled internal standard.

Primary Research Applications

The principal use of **Voriconazole-13C3,d3** is in the field of pharmacology and clinical chemistry, specifically for:

- **Therapeutic Drug Monitoring (TDM):** Voriconazole exhibits significant inter-individual pharmacokinetic variability, meaning different patients can have vastly different drug concentrations in their blood even when given the same dose.^{[3][4][5]} TDM is essential to ensure that plasma concentrations are within the therapeutic window—high enough to be effective against the fungal infection but below levels associated with toxicity.^{[2][3]} **Voriconazole-13C3,d3** is the gold standard internal standard for LC-MS/MS-based TDM assays, providing the necessary accuracy and precision for clinical decision-making.^[2]
- **Pharmacokinetic (PK) Studies:** In drug development and clinical research, understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug is critical. **Voriconazole-13C3,d3** enables the precise measurement of Voriconazole concentrations over time in various biological fluids, which is fundamental to characterizing its pharmacokinetic profile.^{[6][7]}

Quantitative Data Summary

The following table summarizes the key quantitative data for Voriconazole and its stable isotope-labeled internal standard, **Voriconazole-13C3,d3**.

Property	Voriconazole	Voriconazole-13C3,d3
Molecular Formula	C ₁₆ H ₁₄ F ₃ N ₅ O	¹³ C ₃ ¹² C ₁₃ H ₁₁ D ₃ F ₃ N ₅ O
Molecular Weight	~349.31 g/mol	~355.33 g/mol
Monoisotopic Mass	~349.1150 u	~355.1329 u
Mass Difference	-	+6.0179 u
Isotopic Purity	Not Applicable	Typically ≥98%

Experimental Workflow for Voriconazole Quantification

The following diagram illustrates a typical experimental workflow for the quantification of Voriconazole in human plasma using **Voriconazole-13C3,d3** as an internal standard.



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Caption: Workflow for Voriconazole quantification using a stable isotope-labeled internal standard.

Detailed Experimental Protocol: LC-MS/MS Quantification of Voriconazole

This protocol provides a standardized methodology for the quantification of Voriconazole in human plasma using **Voriconazole-13C3,d3** as an internal standard.

Materials and Reagents

- Voriconazole analytical standard
- **Voriconazole-13C3,d3** internal standard
- LC-MS grade methanol
- LC-MS grade acetonitrile
- LC-MS grade formic acid
- Ultrapure water
- Human plasma (drug-free for calibration standards and quality controls)

Preparation of Stock and Working Solutions

- Voriconazole Stock Solution (100 µg/mL): Accurately weigh and dissolve Voriconazole in methanol.
- **Voriconazole-13C3,d3** Internal Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve **Voriconazole-13C3,d3** in methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Voriconazole stock solution with methanol to create calibration standards.
- Internal Standard Working Solution: Dilute the **Voriconazole-13C3,d3** stock solution with methanol to a final concentration suitable for spiking into plasma samples (e.g., 1 µg/mL).

Sample Preparation: Protein Precipitation

- Pipette 50 µL of plasma sample, calibration standard, or quality control into a microcentrifuge tube.
- Add 50 µL of the internal standard working solution to each tube.
- Vortex mix for 10 seconds.
- Add 150 µL of cold methanol to each tube to precipitate plasma proteins.

- Vortex mix vigorously for 30 seconds.
- Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 5 minutes at 4°C.
- Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

- LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
- Column: A C18 reversed-phase column (e.g., Acquity BEH C18, 1.7 μ m, 2.1 x 100 mm) is commonly used.[\[8\]](#)
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A gradient elution is typically used to separate Voriconazole from matrix components. An example gradient could be:
 - 0-0.5 min: 20% B
 - 0.5-2.5 min: Ramp to 95% B
 - 2.5-3.5 min: Hold at 95% B
 - 3.5-3.6 min: Return to 20% B
 - 3.6-5.0 min: Re-equilibrate at 20% B
- Flow Rate: 0.3-0.5 mL/min.
- Column Temperature: 30-40°C.
- Injection Volume: 1-5 μ L.

Tandem Mass Spectrometry (MS/MS) Conditions

- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray ionization (ESI) in positive ion mode.[8][9]
- Multiple Reaction Monitoring (MRM) Transitions:
 - Voriconazole: Q1: m/z 350.1 → Q3: m/z 281.1 (or m/z 127.0).[8][9]
 - **Voriconazole-13C3,d3**: Q1: m/z 356.1 → Q3: m/z 287.1 (or a corresponding fragment ion).
- Instrument Parameters: Optimize source-dependent parameters such as capillary voltage, source temperature, desolvation gas flow, and collision energy for maximum signal intensity for both Voriconazole and **Voriconazole-13C3,d3**.

Data Analysis and Quantification

- Calibration Curve: Construct a calibration curve by plotting the peak area ratio of Voriconazole to **Voriconazole-13C3,d3** against the known concentrations of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.
- Quantification: Determine the concentration of Voriconazole in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathway and Logical Relationships

In the context of this technical guide, the most relevant visualization is not a biological signaling pathway but the logical workflow of the analytical method. The Graphviz diagram provided above illustrates the sequential steps and logical relationships from sample receipt to the final concentration result, highlighting the critical role of the internal standard in this process.

Conclusion

Voriconazole-13C3,d3 is an indispensable tool for researchers and clinicians requiring accurate and precise quantification of Voriconazole. Its use as an internal standard in LC-MS/MS-based assays mitigates the variability inherent in sample preparation and analysis, ensuring reliable data for therapeutic drug monitoring and pharmacokinetic studies. The

detailed protocol provided in this guide offers a robust starting point for the development and validation of such assays in a research or clinical laboratory setting.

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